molecular formula C24H18N2O2 B3683468 3-(benzoylamino)-N-1-naphthylbenzamide

3-(benzoylamino)-N-1-naphthylbenzamide

Cat. No.: B3683468
M. Wt: 366.4 g/mol
InChI Key: RKWOXFVYHWZBQW-UHFFFAOYSA-N
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Description

3-(Benzoylamino)-N-1-naphthylbenzamide is a benzamide derivative featuring a benzoylamino group at the 3-position of the benzamide core and a 1-naphthyl substituent on the amide nitrogen. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

3-benzamido-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-23(18-9-2-1-3-10-18)25-20-13-6-12-19(16-20)24(28)26-22-15-7-11-17-8-4-5-14-21(17)22/h1-16H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWOXFVYHWZBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 3-(benzoylamino)-N-1-naphthylbenzamide and related compounds:

Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
This compound Benzamide 3-Benzoylamino, N-1-naphthyl Amide, Benzoyl, Naphthyl
N-(Naphthalen-1-yl)benzamide (3n) Benzamide N-1-naphthyl (no 3-substituent) Amide, Naphthyl
3-Amino-2-methyl-N-[(1R)-1-(naphthyl)ethyl]benzamide Benzamide 3-Amino, 2-methyl, Chiral N-(naphthylethyl) Amide, Amino, Methyl, Chiral center
3-(Benzoylamino)-N-{4-[(thiazol-2-ylamino)sulfonyl]phenyl}benzamide Benzamide 3-Benzoylamino, N-sulfonylphenyl-thiazole Amide, Benzoyl, Sulfonyl, Thiazole
2-(Benzoylamino)-3-(3-quinolinyl)acrylic acid Acrylic acid backbone 2-Benzoylamino, 3-quinolinyl Carboxylic acid, Benzoyl, Quinoline
Key Observations:
  • The simpler structure may result in lower biological activity but higher synthetic yield (51% reported) .
  • The amino group at the 3-position could improve solubility compared to the benzoylamino substituent .
  • Sulfonyl-Thiazole Derivative () : The sulfonylphenyl-thiazole group introduces polar and π-deficient heterocyclic motifs, likely improving binding to enzymes or receptors with hydrophobic pockets .
  • Acrylic Acid Derivative (): The carboxylic acid group enables metal coordination or salt formation, distinguishing it from neutral benzamides. The quinolinyl group may confer fluorescence or kinase-inhibitory properties .

Physicochemical Properties

  • Solubility: The naphthyl group in this compound reduces aqueous solubility compared to compounds with polar substituents (e.g., sulfonyl or amino groups in ).
  • Melting Points: Derivatives with rigid aromatic systems (e.g., naphthyl or quinolinyl) exhibit higher melting points due to enhanced crystallinity. For example, 2-(benzoylamino)-3-(3-quinolinyl)acrylic acid has a molar mass of 318.33 g/mol and likely a high decomposition temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzoylamino)-N-1-naphthylbenzamide
Reactant of Route 2
Reactant of Route 2
3-(benzoylamino)-N-1-naphthylbenzamide

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